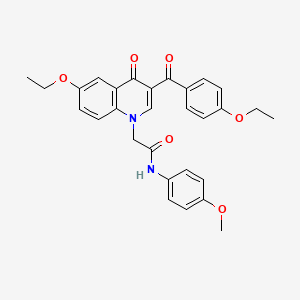
2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O6 and its molecular weight is 500.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound's chemical structure is characterized by the presence of a quinoline moiety and an acetamide group, which are known to influence its biological properties. The molecular formula is C19H22N2O4, with a molecular weight of approximately 342.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₄ |
| Molecular Weight | 342.39 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : The presence of the quinoline structure is often associated with antimicrobial activity against various pathogens.
- Anti-inflammatory Properties : Some derivatives exhibit the ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
A notable study investigated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells.
- Mechanism : Apoptosis was confirmed via flow cytometry, showing increased annexin V positivity in treated cells.
Table 2: Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| MDA-MB-231 | 20 | Induction of apoptosis |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : High absorption rates in gastrointestinal models.
- Distribution : Predicted to cross the blood-brain barrier based on its lipophilicity.
- Metabolism : Likely metabolized by cytochrome P450 enzymes, indicating potential drug-drug interactions.
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Blood-Brain Barrier | Yes |
| Metabolism | CYP450 involvement |
Eigenschaften
IUPAC Name |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O6/c1-4-36-22-10-6-19(7-11-22)28(33)25-17-31(18-27(32)30-20-8-12-21(35-3)13-9-20)26-15-14-23(37-5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNAKDCUYAGBLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














